methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate
Description
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Properties
IUPAC Name |
methyl N-[4-[[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S2/c1-25-17(21)20-14-4-6-15(7-5-14)28(23,24)19-12-18(22,13-8-10-27-11-13)16-3-2-9-26-16/h2-11,19,22H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNZGFGQVPCZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Compound Overview
- Chemical Formula : C₁₉H₁₇N₃O₅S
- Molecular Weight : 371.4 g/mol
- CAS Number : 2034260-74-5
The compound features a furan ring, a thiophene moiety, and a sulfamoyl group, which contribute to its unique biological properties.
1. Enzyme Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease.
Molecular Docking Studies :
Molecular docking simulations suggest that the compound fits well into the active site of BChE, indicating a mechanism of competitive inhibition. This interaction is primarily attributed to the structural features of the compound, which allow for effective binding to the enzyme.
2. Antimicrobial and Anticancer Properties
The compound has also been investigated for its antimicrobial and anticancer activities. In vitro studies have shown that it exhibits significant inhibitory effects against various cancer cell lines.
| Cell Line | IC₅₀ Value (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 21.3 ± 4.1 | Antiproliferative |
| A549 (Lung) | 28.3 ± 5.1 | Moderate inhibition |
| HeLa (Cervical) | 10.5 ± 3.0 | Strong inhibition |
These results highlight the potential of this compound as a candidate for further development in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Condensation Reaction : The reaction between 4-aminobenzoic acid methyl ester and 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl isocyanate.
- Conditions : Conducted under inert atmosphere (nitrogen or argon).
- Yield Optimization : Use of catalysts and controlled temperature and pressure.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The furan and thiophene rings facilitate π–π interactions and hydrogen bonding with biological targets.
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of similar sulfamoyl compounds, demonstrating that modifications in structure can enhance potency against neurodegenerative pathways. This compound was identified as a promising candidate for further investigation due to its favorable binding profile to BChE.
Anticancer Activity Assessment
In another study focusing on anticancer activities, derivatives of the compound were screened against various human cancer cell lines, revealing IC₅₀ values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent.
Scientific Research Applications
Scientific Research Applications
Methyl N-(4-(N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate has several noteworthy applications:
1. Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines.
2. Material Science
- Advanced Materials Development : The unique electronic properties of the furan and thiophene moieties allow for potential applications in organic electronics and photonic devices.
3. Biological Research
- Mechanism of Action Studies : Investigations into its interaction with specific molecular targets can provide insights into its biological effects, particularly in inflammation and infectious disease pathways.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth compared to control groups. -
Cancer Cell Line Study :
In research conducted at a leading university, the compound was tested on HepG2 liver cancer cells. Findings revealed that treatment led to increased apoptosis markers and cell cycle arrest at the S phase, suggesting its potential as an anticancer agent.
Q & A
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Answer : Cross-validate with authentic standards or published spectra (e.g., PubChem ). For novel compounds, deposit raw data in repositories like ChemSpider to enhance reproducibility.
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC. For multivariate data, apply ANOVA with post-hoc tests (Tukey’s HSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
